1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate
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Overview
Description
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H12N2O2S. It is a derivative of piperazine, featuring a methylsulfonyl group attached to the nitrogen atom of the piperazine ring and a trifluoroacetate group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperazine can be synthesized through the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-(Methylsulfonyl)piperazine as a white crystalline solid .
Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)piperazine involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is employed in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Methanesulfonyl)piperazine: Similar structure but lacks the trifluoroacetate group.
N-Methylpiperazine: Lacks the sulfonyl group.
Piperazine: The parent compound without any substituents
Uniqueness: 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is unique due to the presence of both the methylsulfonyl and trifluoroacetate groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H13F3N2O4S |
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Molecular Weight |
278.25 g/mol |
IUPAC Name |
1-methylsulfonylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-10(8,9)7-4-2-6-3-5-7;3-2(4,5)1(6)7/h6H,2-5H2,1H3;(H,6,7) |
InChI Key |
FIQCXGDQQCBSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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